rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate
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Overview
Description
rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an oxolane ring, an aminomethyl group, and a carboxylate group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: Aminomethylation can be performed using reagents such as formaldehyde and ammonia or amines.
Carboxylation: The carboxylate group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the carboxylate group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- Examples include methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate , ethyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate , and propyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate .
rac-methyl (2R,5S)-5-(aminomethyl)oxolane-2-carboxylate: can be compared with other oxolane derivatives, aminomethyl compounds, and carboxylates.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 |
InChI Key |
MBSKYHMHHOPMFX-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](O1)CN |
Canonical SMILES |
COC(=O)C1CCC(O1)CN |
Origin of Product |
United States |
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